molecular formula C13H14N2OS B3001186 N-(3-methylisothiazol-5-yl)-3-phenylpropanamide CAS No. 1207046-02-3

N-(3-methylisothiazol-5-yl)-3-phenylpropanamide

Cat. No. B3001186
CAS RN: 1207046-02-3
M. Wt: 246.33
InChI Key: PDJGTGHEUGFBIM-UHFFFAOYSA-N
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Description

N-(3-methylisothiazol-5-yl)-3-phenylpropanamide is a chemical compound that belongs to the class of isothiazolyl phenylacetamides. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed for their potential applications, particularly in the field of insecticidal activity.

Synthesis Analysis

The synthesis of related compounds has been explored in the context of insecticidal activity. For instance, the oxidation of N-(4-chloro-3-methyl-5-isothiazolyl)-2-[p-[(alpha,alpha,alpha-trifluoro-p-tolyl)oxy]phenyl]acetamide using dimethylformamide dimethylacetal has been reported to yield a variety of functional group transformations . These transformations include the formation of enamines, enols, enol (thio)ethers, oximes, and hydrazones, with the enamines derived from low molecular weight amines and amino acids showing significant broad-spectrum insecticidal activity .

Molecular Structure Analysis

The molecular structure of compounds within this class can be complex, and their analysis often involves advanced techniques such as NMR spectroscopy and X-ray diffraction. For example, the structure of reaction products formed by 3-oxo-N-phenylbutanethioamide and 5-amino-1H-1,2,4-triazoles was confirmed using 1H and 13C NMR spectra, X-ray diffraction data, and chemical transformations . These methods are essential for determining the precise arrangement of atoms within the molecule and for confirming the identity of synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involving isothiazolyl phenylacetamides can lead to a variety of products depending on the reactants and conditions used. The reaction of 3-oxo-N-phenylbutanethioamide with 5-amino-1H-1,2,4-triazoles in acetic acid, for example, resulted in the formation of several triazolopyrimidine derivatives . These reactions are important for expanding the chemical space and understanding the reactivity of the core isothiazolyl structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-methylisothiazol-5-yl)-3-phenylpropanamide and related compounds are influenced by their molecular structure. The presence of functional groups such as amides, enamines, and thioethers can affect properties like solubility, melting point, and reactivity. The insecticidal activity of these compounds suggests that they interact with biological systems in a specific manner, which is likely related to their physical and chemical characteristics .

properties

IUPAC Name

N-(3-methyl-1,2-thiazol-5-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-10-9-13(17-15-10)14-12(16)8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJGTGHEUGFBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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